molecular formula C14H18N2O B11876260 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

Cat. No.: B11876260
M. Wt: 230.31 g/mol
InChI Key: BLLRDBCRBRBLBV-UHFFFAOYSA-N
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Description

2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines This compound is characterized by a fused ring system that includes a pyridine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a suitable diketone can lead to the formation of the desired pyrido[1,2-a]pyrazine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one stands out due to its specific substitution pattern and the resulting electronic and steric effects.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-3-one

InChI

InChI=1S/C14H18N2O/c17-14-11-15-9-5-4-8-13(15)10-16(14)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2

InChI Key

BLLRDBCRBRBLBV-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CC(=O)N(CC2C1)C3=CC=CC=C3

Origin of Product

United States

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